ethyl 2-methyl-5-((4-nitrobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate
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Overview
Description
Ethyl 2-methyl-5-((4-nitrobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound with a unique structure that includes an indole core, a nitrobenzoyl group, and an ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-5-((4-nitrobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of an indole derivative with a nitrobenzoyl chloride in the presence of a base, followed by esterification with ethyl alcohol under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-((4-nitrobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 2-methyl-5-((4-nitrobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-((4-nitrobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzoyl group can participate in redox reactions, while the indole core can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of specific pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-((4-nitrobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate
- Ethyl 2-methyl-5-((3-nitrobenzoyl)oxy)-1-benzofuran-3-carboxylate
- Ethyl 6-bromo-5-((4-nitrobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate
Uniqueness
Ethyl 2-methyl-5-((4-nitrobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate is unique due to its indole core, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Properties
IUPAC Name |
ethyl 2-methyl-5-(4-nitrobenzoyl)oxy-1-phenylbenzo[g]indole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O6/c1-3-36-29(33)26-18(2)30(20-9-5-4-6-10-20)27-23-12-8-7-11-22(23)25(17-24(26)27)37-28(32)19-13-15-21(16-14-19)31(34)35/h4-17H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKNFJOVQPCQEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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